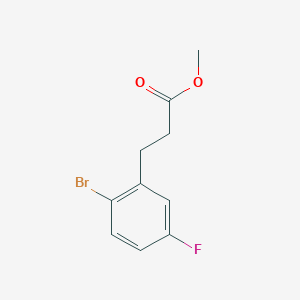
1,1'-Diformylferrocen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Diformylferrocen, also known as 1,1’-Ferrocenedicarboxaldehyde, is an organometallic compound with the chemical formula C12H10FeO2. It is an orange-yellow crystalline solid with a distinct aroma. This compound is a derivative of ferrocene, where two formyl groups are attached to the cyclopentadienyl rings. It is known for its strong oxidizing properties and its ability to act as a catalyst in various organic synthesis reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-Diformylferrocen can be synthesized through several methods. One common method involves dissolving ferrocene in dimethylformamide, followed by the addition of sodium hydroxide or potassium hydroxide and carbon dioxide. The reaction mixture is then filtered, and the precipitate is extracted with benzene and distilled to obtain the target product .
Industrial Production Methods
In industrial settings, the production of 1,1’-Diformylferrocen typically involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Diformylferrocen undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 1,1’-Diformylferrocen oxide.
Reduction: It can be reduced to 1,1’-Diformylferrocen dimethanol.
Substitution: It can undergo substitution reactions with nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: 1,1’-Diformylferrocen oxide.
Reduction: 1,1’-Diformylferrocen dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1’-Diformylferrocen has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,1’-Diformylferrocen involves its ability to undergo redox reactions, which allows it to act as an oxidizing or reducing agent. The compound can interact with various molecular targets, including enzymes and other proteins, by altering their redox states. This interaction can lead to changes in the activity of these targets, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Diacetylferrocen: Similar in structure but with acetyl groups instead of formyl groups.
1,1’-Diformylferrocen oxide: An oxidized form of 1,1’-Diformylferrocen.
2-Benzimidazolythioacetylferrocen: A derivative with a benzimidazole group.
Uniqueness
1,1’-Diformylferrocen is unique due to its strong oxidizing properties and its ability to act as a versatile catalyst in various organic synthesis reactions. Its dual formyl groups provide distinct reactivity compared to other ferrocene derivatives, making it valuable in both research and industrial applications .
Eigenschaften
Molekularformel |
C12H10FeO2 |
|---|---|
Molekulargewicht |
242.05 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene-1-carbaldehyde;iron(2+) |
InChI |
InChI=1S/2C6H5O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-5H;/q2*-1;+2 |
InChI-Schlüssel |
SAFRFSWGAIUFAY-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]1C=CC=C1C=O.[CH-]1C=CC=C1C=O.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11924366.png)
![4-Azadispiro[2.1.2.2]nonane](/img/structure/B11924379.png)



![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol](/img/structure/B11924402.png)

![4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11924413.png)

![6-Methyl-1,6-diazaspiro[2.5]octane](/img/structure/B11924428.png)


